molecular formula C14H13ClN2O3 B13452506 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride

4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride

Cat. No.: B13452506
M. Wt: 292.72 g/mol
InChI Key: MANUTXKGVNULND-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride is an organic compound with the molecular formula C14H12N2O3·HCl It is a derivative of benzoic acid and contains both an amino group and a carbamoyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride.

    4-Nitrobenzoic acid: An oxidized derivative of 4-aminobenzoic acid.

    4-(Carbamoylamino)benzoic acid: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its combination of amino and carbamoyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

4-[(4-aminophenyl)carbamoyl]benzoic acid;hydrochloride

InChI

InChI=1S/C14H12N2O3.ClH/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19;/h1-8H,15H2,(H,16,17)(H,18,19);1H

InChI Key

MANUTXKGVNULND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)O.Cl

Origin of Product

United States

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